(Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide analogs, including modifications with propan-2-amine, has been explored for enhancing pharmacological properties, particularly in cancer therapeutics. Studies have shown that specific modifications can significantly affect the inhibitory effects on targets like the HIF-1 pathway, indicating the importance of structural variations in medical applications (J. Mun et al., 2012).
Molecular Structure Analysis
Molecular structure characterization through techniques like X-ray crystallography, FT-IR, NMR, and UV-vis spectroscopy has been fundamental in understanding the conformation and electronic properties of sulfonate compounds. For instance, the unexpected synthesis of a molecular salt involving trimethylbenzenesulfonate was thoroughly characterized, providing insights into its structural and electronic characteristics (N. Özdemir et al., 2014).
Chemical Reactions and Properties
Chemical reactivity studies, including bromination-dehydrobromination reactions, have been conducted to understand the behavior of sulfonate compounds under various conditions. These studies help in identifying reactive intermediates and potential applications in synthetic chemistry (V. Vasin et al., 2016).
Physical Properties Analysis
The physical properties of sulfonate compounds, including solubility, crystallinity, and thermal stability, have been explored to optimize their use in different applications. For example, the development of sulfonic acid-functionalized polymers for gas separation demonstrates the significance of physical properties in industrial applications (Mahmoud A. Abdulhamid et al., 2021).
Chemical Properties Analysis
Investigations into the chemical properties of sulfonate compounds have included studies on their reactivity with various chemical agents, stability under different conditions, and their potential as intermediates in organic synthesis. For instance, the generation of aminocarbenes from tosylhydrazone salts highlights the versatility of sulfonate compounds in synthetic organic chemistry (Qing Ye et al., 2002).
Scientific Research Applications
Vapour-phase Polymerization
(Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate is utilized in vapour-phase polymerization processes. A study demonstrated the use of iron(iii) 2,4,6-trimethylbenzenesulfonate (MSA) as an oxidant in preparing highly conducting polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT) films. These films exhibited very high conductivities, highlighting the potential of this compound in electronic and materials science applications (Subramanian et al., 2009).
Synthesis and Characterization of Compounds
The compound has been used in the synthesis and characterization of various derivatives. For instance, derivatives such as 3-(propan-2-ylideneamino)-2,3-dihydro-2,2-dimethylquinazolin-4(1H)-one were synthesized and characterized, which involved comprehensive structural analysis through X-ray diffraction (Sheng et al., 2012).
Gas Separation Applications
In the field of gas separation, a sulfonic acid-functionalized trimethyl-substituted polyimide was synthesized using 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid. This compound showed enhanced CO2/CH4 selectivity, pointing to its utility in industrial-scale natural gas sweetening processes (Abdulhamid et al., 2021).
Catalysis and Pharmaceutical Synthesis
K salts of sulfonic acids, including 2,4,6-trimethylbenzenesulfonate, were tested as cocatalysts in Ru-catalyzed C–H arylation, proving effective for synthesizing various nitrogen-containing heterocycles. This methodology was applied to the practical synthesis of pharmaceuticals like Candesartan Cilexetil (Seki, 2014).
Crystal Structure Analysis
The compound has been instrumental in crystal structure analysis of various chemicals. For example, the crystal structure of propaquizafop, a herbicide, was studied using (Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate (Jeon et al., 2014).
Surfactant Synthesis
It has been used in the synthesis of branched alkylbenzenesulfonate gemini surfactants, which are significant in studying interfacial activity and aggregation behavior in aqueous solutions (Zhang et al., 2011).
properties
IUPAC Name |
(propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-8(2)13-16-17(14,15)12-10(4)6-9(3)7-11(12)5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPWUOSBRCQZFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)ON=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002050 | |
Record name | N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901002050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetoxime O-(2,4,6-Trimethylphenylsulfonate) | |
CAS RN |
81549-07-7 | |
Record name | NSC189817 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 81549-07-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901002050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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